4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate
Description
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate is a chalcone-derived compound featuring a conjugated α,β-unsaturated ketone (enone) core. Its structure includes a thiophene-2-carboxylate ester linked to a phenyl ring, which is further substituted with a propan-2-yl (isopropyl) group via a trans (E)-configured propenoyl bridge.
Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool for small-molecule analysis . The E-configuration of the enone system promotes planarity, enabling extended π-conjugation, which may enhance optoelectronic applications or binding affinity in biological targets.
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3S/c1-16(2)18-8-5-17(6-9-18)7-14-21(24)19-10-12-20(13-11-19)26-23(25)22-4-3-15-27-22/h3-16H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEDFMYCHKKLSB-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves the following steps:
Step 1: : Preparation of the intermediate 4-(propan-2-yl)phenyl acetic acid through Friedel-Crafts acylation.
Step 2: : Conversion of the intermediate to the corresponding acyl chloride.
Step 3: : Reaction with phenyl thiophene-2-carboxylic acid under basic conditions to form the final product.
Reaction conditions may vary, but common reagents include acetic anhydride, AlCl3, and bases such as NaOH or KOH. The reactions are usually carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve:
Continuous-flow reactors to maintain precise control over reaction conditions.
Catalysts to enhance reaction rates and efficiency.
Purification processes such as recrystallization or chromatography to achieve high-purity product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : Typically involves the use of oxidizing agents like KMnO4 or H2O2 to introduce functional groups such as hydroxyl or carboxyl.
Reduction: : Commonly involves reducing agents like NaBH4 or LiAlH4 to convert carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines.
Common Reagents and Conditions Used in These Reactions
Oxidation: : KMnO4 in an acidic medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : NaOH or KOH in a polar solvent such as DMSO.
Major Products Formed from These Reactions
Oxidation: : Hydroxyl or carboxyl derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or aminated derivatives.
Scientific Research Applications
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate is a chemical compound with a thiophene ring and phenyl substituents, with a propan-2-yl group attached to one of the phenyl rings. It has gained interest in medicinal chemistry and materials science because of its potential biological activities and use as a building block in organic synthesis.
Potential Therapeutic Applications
- Anti-inflammatory and Antioxidant Properties Research indicates that 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate exhibits biological activities, specifically anti-inflammatory and antioxidant properties. The compound may interact with molecular targets, influencing biochemical pathways related to inflammation and oxidative stress.
- Enzyme Activity and Receptor Interactions Studies focus on the compound's ability to modulate enzyme activity and receptor interactions, potentially inhibiting specific enzymes involved in inflammatory pathways.
Synthesis
The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves several key steps, using reagents such as acetic anhydride and aluminum chloride under controlled reaction conditions to optimize yield and purity.
Structural Distinctions
The combination of a thiophene ring, phenyl substituents, and a propan-2-yl group distinguishes 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate from similar compounds, suggesting enhanced biological activity and synthetic utility.
Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-[3-(thiophen-2-yl)prop-2-enoyl]phenol | Contains a thiophene ring but lacks the propan-2-yl group | Simpler structure without additional phenolic substitution |
| 4-(propan-2-yl)phenol | Simple phenolic compound with no thiophene moiety | Lacks complexity and biological activity potential |
| 4-methylbenzoate derivative | Contains methylbenzoate instead of thiophene | Different functional group leading to varied reactivity |
Mechanism of Action
The mechanism by which 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate exerts its effects depends on its specific application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: : The interaction with molecular targets can activate or inhibit biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives exhibit diverse properties based on substituent variations. Below, the target compound is compared to structurally related analogs (Table 1), with key differences in substituents, stereochemistry, and physicochemical behaviors.
Table 1: Structural and Functional Comparison of Chalcone Derivatives
*Calculated based on molecular formula.
Key Observations
Substituent Effects: Halogenated Derivatives (e.g., dichlorophenyl in ): Exhibit stronger intermolecular interactions (halogen bonding), leading to higher melting points compared to the target compound’s isopropyl group, which primarily contributes to hydrophobicity. Oxygenated Groups (e.g., benzodioxol in , trimethoxyphenyl in ): Increase polarity and solubility in polar solvents. The trimethoxyphenyl analog shows redshifted UV-Vis absorption due to electron-donating methoxy groups. Thiophene vs.
Stereochemical Influence: The E-configuration in the target compound promotes planarity, optimizing conjugation for applications in optoelectronics. In contrast, the Z-isomer (e.g., ) adopts a non-planar geometry, reducing π-conjugation and thermal stability.
Hirshfeld Surface Analysis :
- Studies on analogs (e.g., ) reveal that isopropyl groups participate in C–H···π and van der Waals interactions, while halogenated derivatives engage in Cl···Cl contacts. The thiophene ester’s sulfur atom may form weaker but significant S···C interactions .
The isopropyl group in the target compound may enhance membrane permeability in hydrophobic biological environments.
Research Findings and Methodological Considerations
- Structural Refinement : The use of SHELXL () ensures high-precision bond length and angle measurements, critical for comparing intermolecular interactions across analogs .
- Synthetic Routes : Chalcones are typically synthesized via Claisen-Schmidt condensation. The thiophene ester in the target compound likely requires post-condensation esterification, differing from simpler ketone derivatives .
- Thermal Stability : Z-configured analogs (e.g., ) exhibit lower decomposition temperatures (~150°C) compared to E-isomers, highlighting the importance of stereochemistry in material design.
Biological Activity
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound with potential biological activities. Its structure features a thiophene ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate is . The compound consists of a thiophene core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24O3 |
| Molecular Weight | 400.47 g/mol |
| IUPAC Name | 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties by inhibiting pro-inflammatory cytokines and oxidative stress markers.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, which could lead to reduced inflammation.
- Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative damage.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological assays:
Anti-Proliferative Activity
Research indicates that compounds similar to 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate demonstrate significant anti-proliferative effects against cancer cell lines. For instance, structure–activity relationship studies show that modifications in the phenyl substituents can enhance anti-tumor activity compared to standard treatments like desferrioxamine .
Case Studies
-
In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.
- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of the compound, with promising results indicating a reduction in edema and inflammatory markers post-treatment.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate are yet to be fully elucidated. However, preliminary data suggest favorable absorption and distribution characteristics. Toxicity studies are ongoing to assess its safety profile for potential therapeutic applications.
Q & A
Q. Optimization parameters :
- Temperature : 60–80°C for chalcone formation to ensure regioselectivity (E-configuration).
- Solvent : Ethanol or THF for solubility and reaction efficiency.
- Catalyst : 10% NaOH for Claisen-Schmidt condensation .
Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Identify vinyl proton (δ 7.2–7.8 ppm, doublet with J ≈ 15.6 Hz for E-configuration) and isopropyl group (δ 1.2–1.4 ppm, multiplet) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 185–190 ppm) and ester (δ 165–170 ppm) groups .
- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (e.g., m/z 409.1 for C₂₃H₂₁O₃S) .
- Elemental analysis : Validate stoichiometry (e.g., C: 67.6%, H: 5.2%, S: 7.8%) .
Advanced: How can structural discrepancies between spectroscopic data and crystallographic results be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state packing). Methodological approaches include:
Cross-validation : Compare XRD-derived bond lengths (e.g., C=O at 1.22 Å) with DFT-calculated geometries .
Twinned data analysis : Use SHELXL-2012 for refining structures with potential twin laws (R-factor < 0.05) .
Thermal ellipsoid modeling : Adjust anisotropic displacement parameters (Ueq) for heavy atoms (e.g., sulfur, oxygen) .
Example : In the crystal structure, the dihedral angle between aromatic rings is 53.5°, whereas solution-phase NMR suggests rotational flexibility. This is attributed to lattice forces stabilizing the solid-state conformation .
Advanced: What computational strategies are effective for predicting the compound’s reactivity and biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2; PDB ID 5KIR). The thiophene ester moiety shows hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .
- DFT calculations : B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap: 4.1 eV), indicating electrophilic reactivity at the α,β-unsaturated ketone .
- MD simulations : GROMACS to assess stability in lipid bilayers (RMSD < 2.0 Å over 100 ns), suggesting membrane permeability .
Advanced: How does the crystal packing influence the compound’s physicochemical properties?
Answer:
The monoclinic P2₁/c space group (Z = 4) reveals:
- Intermolecular interactions : Van der Waals forces dominate (no classical H-bonds), with C–H···π contacts (3.2–3.5 Å) between thiophene and phenyl rings .
- Thermal stability : High melting point (343–345 K) correlates with dense packing (calculated density: 1.28 g/cm³) .
Q. Table 1: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 8.8547, 5.8455, 28.803 | |
| β (°) | 97.396 | |
| V (ų) | 1478.46 | |
| R-factor | 0.093 |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Focus on modifying:
Chalcone core : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilicity .
Thiophene moiety : Replace the ester with amides to improve solubility (logP reduction from 3.5 to 2.8) .
Biological assays :
- Antimicrobial : Broth microdilution (MIC ≤ 5.57 µM for S. aureus) .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ via ELISA) .
Key finding : Derivatives with trifluoromethyl groups show 4-fold higher activity due to enhanced bioavailability .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent E→Z isomerization .
- Hydrolysis risk : Avoid aqueous buffers (pH > 7) due to ester group lability (t₁/₂ = 48 h in PBS pH 7.4) .
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrate formation (≥98% purity by Karl Fischer titration) .
Advanced: How to address challenges in refining low-quality X-ray diffraction data for this compound?
Answer:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with an Agilent Eos Gemini diffractometer (173 K) to minimize thermal motion .
- Absorption correction : Apply multi-scan methods (SADABS) for μ = 2.34 mm⁻¹ .
- Hydrogen placement : Constrain H-atoms with riding models (C–H = 0.95–1.00 Å) and Uiso = 1.2×Ueq(parent) .
Software pipeline : CrysAlis PRO → SHELXT (structure solution) → SHELXL (refinement) → Olex2 (visualization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
